1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone
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Overview
Description
1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone is a synthetic derivative of mitoxantrone, a chemotherapeutic agent used primarily in the treatment of certain cancers and multiple sclerosis. This compound is characterized by the substitution of a fluorine atom and the removal of a specific aminoethyl group, which potentially alters its pharmacological properties and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone typically involves multi-step organic reactions. The process begins with the preparation of the anthracenedione core, followed by the introduction of the fluorine atom and the modification of the aminoethyl side chains. Key steps include:
Formation of the Anthracenedione Core: This involves the condensation of phthalic anhydride with an appropriate amine, followed by cyclization.
Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Side Chain Modification: The aminoethyl side chains are modified through nucleophilic substitution reactions, often using ethylene oxide or similar reagents.
Industrial Production Methods: Industrial production of this compound would scale up the laboratory synthesis methods, emphasizing efficiency and yield. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are crucial for its biological activity.
Reduction: Reduction reactions can modify the quinone structure, potentially altering its pharmacological properties.
Substitution: Nucleophilic substitution reactions are common, particularly involving the aminoethyl side chains.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or alcohols, often under basic conditions.
Major Products: The major products of these reactions include various quinone and hydroquinone derivatives, which are essential for the compound’s biological activity.
Scientific Research Applications
1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with DNA and proteins, providing insights into its mechanism of action.
Medicine: Investigated for its potential as a chemotherapeutic agent, particularly in cancers resistant to conventional treatments.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone involves intercalation into DNA, disrupting the replication and transcription processes. This leads to the inhibition of topoisomerase II, an enzyme crucial for DNA replication. The fluorine substitution and side chain modifications may enhance its binding affinity and specificity for certain molecular targets, potentially improving its therapeutic efficacy.
Comparison with Similar Compounds
Mitoxantrone: The parent compound, widely used in chemotherapy.
Doxorubicin: Another anthracycline antibiotic with a similar mechanism of action.
Epirubicin: A derivative of doxorubicin with altered pharmacokinetics.
Uniqueness: 1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone is unique due to its specific structural modifications, which may confer distinct pharmacological properties, such as improved efficacy or reduced toxicity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, chemical behavior, applications, and potential advantages over similar compounds
Properties
IUPAC Name |
1-fluoro-5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O5/c19-9-1-2-10(21-6-5-20-7-8-22)14-13(9)17(25)15-11(23)3-4-12(24)16(15)18(14)26/h1-4,20-24H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUHUXAZQAECFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659291 |
Source
|
Record name | 1-Fluoro-5,8-dihydroxy-4-({2-[(2-hydroxyethyl)amino]ethyl}amino)anthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1195810-93-5 |
Source
|
Record name | 1-Fluoro-5,8-dihydroxy-4-({2-[(2-hydroxyethyl)amino]ethyl}amino)anthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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